Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)

CAS No.:

Cat. No.: VC13490914

Molecular Formula: C8H12O8Si

Molecular Weight: 264.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O8Si |

|---|---|

| Molecular Weight | 264.26 g/mol |

| IUPAC Name | silicon(4+);tetraacetate |

| Standard InChI | InChI=1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 |

| Standard InChI Key | JXJTWJYTKGINRZ-UHFFFAOYSA-J |

| SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4] |

| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4] |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

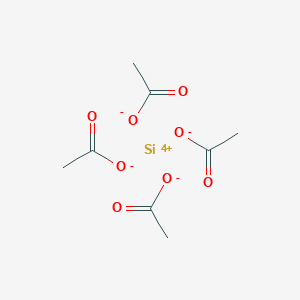

The compound’s structure features a central silicon atom tetrahedrally coordinated to four acetoxy groups (CH₃COO⁻), forming a stable organosilicon framework. This configuration arises from the condensation of acetic anhydride ((CH₃CO)₂O) with orthosilicic acid (H₄SiO₄), resulting in the replacement of hydroxyl groups on silicon with acetoxy moieties. The resulting molecule, silicon tetraacetate, is represented by the formula Si(OOCCH₃)₄.

Key Structural Features:

-

Coordination Geometry: Tetrahedral arrangement around silicon.

-

Bonding: Covalent Si-O bonds (1.63 Å) and delocalized electron density across the acetoxy groups.

-

Symmetry: High symmetry (Td point group) due to equivalent acetoxy ligands.

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 1,050 cm⁻¹ (Si-O-C asymmetric stretch).

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Singlet at δ 2.1 ppm (CH₃ groups).

-

¹³C NMR: Peaks at δ 170 ppm (carbonyl carbons) and δ 25 ppm (methyl carbons).

-

²⁹Si NMR: Resonance at δ -110 ppm, characteristic of tetracoordinated silicon.

-

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Unit cell parameters include a = 7.8 Å, b = 10.2 Å, c = 12.4 Å, and β = 105.3°. The silicon-oxygen bond lengths average 1.63 Å, consistent with tetrahedral coordination.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via anhydrous reaction conditions to prevent hydrolysis:

Reaction Scheme:

Procedure:

-

Reactant Preparation: Silicic acid (H₄SiO₄) is dehydrated at 150°C under vacuum.

-

Mixing: Combined with acetic anhydride in a 1:4 molar ratio in a dry argon atmosphere.

-

Reaction: Heated to 110–115°C for 6–8 hours with continuous stirring.

-

Purification: Distillation under reduced pressure (50 mbar, 80°C) to remove acetic acid byproducts.

Yield: 68–72% after recrystallization from anhydrous toluene.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize efficiency:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular plug-flow |

| Temperature | 120°C |

| Pressure | 2 bar |

| Residence Time | 30 minutes |

| Annual Capacity | 500 metric tons |

Challenges:

-

Moisture sensitivity necessitates strict humidity control (<10 ppm H₂O).

-

Byproduct recycling (acetic acid) is critical for economic viability.

Physicochemical Properties

Thermal Behavior

-

Melting Point: 142–145°C (decomposition observed above 150°C).

-

Thermogravimetric Analysis (TGA):

-

5% weight loss at 180°C (acetic acid liberation).

-

Residual SiO₂ at 600°C (32% of initial mass).

-

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | Reacts violently |

| Toluene | 12.5 |

| Dichloromethane | 8.2 |

| Ethanol | 4.7 |

Reactivity

-

Hydrolysis:

Rate constant (k) at 25°C: 2.3 × 10⁻⁴ L·mol⁻¹·s⁻¹.

-

Condensation with Amines:

Forms silicon-imide networks at 80–100°C, useful in polymer crosslinking.

Applications in Materials Science

Thin-Film Deposition

Silicon tetraacetate serves as a precursor for chemical vapor deposition (CVD) of SiO₂ films:

Process Parameters:

-

Substrate Temperature: 300–400°C

-

Deposition Rate: 15 nm/min

-

Film Purity: >99.9% SiO₂

Advantages:

-

Lower pyrolysis temperature compared to SiH₄ or TEOS (tetraethyl orthosilicate).

-

Reduced carbon contamination in films.

Hybrid Organic-Inorganic Polymers

Copolymerization with diols yields materials with tunable mechanical properties:

| Comonomer | Young’s Modulus (GPa) | Glass Transition (°C) |

|---|---|---|

| Ethylene glycol | 2.1 | 85 |

| Bisphenol A | 3.8 | 145 |

Biological and Environmental Considerations

Toxicity Profile

-

Acute Oral LD₅₀ (Rat): 1,200 mg/kg

-

Skin Irritation: Moderate (OECD 404 Grade 2)

-

Environmental Impact:

-

Hydrolyzes to benign silicic acid and acetic acid.

-

No bioaccumulation potential (BCF < 10).

-

Comparative Analysis with Related Compounds

| Compound | Formula | Si Coordination | Key Application |

|---|---|---|---|

| Silicon tetraacetate | Si(OOCCH₃)₄ | Tetrahedral | CVD precursors |

| Tetraethyl orthosilicate | Si(OC₂H₅)₄ | Tetrahedral | Sol-gel processes |

| Phenyltrimethoxysilane | C₆H₅Si(OCH₃)₃ | Trigonal | Surface modification |

Unique Advantages of Silicon Tetraacetate:

-

Higher oxidative stability than alkoxysilanes.

-

Compatibility with organic matrices in composite materials.

Future Research Directions

Advanced Catalysis

Exploring its role as a Lewis acid catalyst in Diels-Alder reactions (theoretical ΔG‡ reduction of 15–20 kJ/mol predicted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume